molecular formula C10H6ClN5S B1436676 3-(3-Chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl hydrosulfide CAS No. 1082530-99-1

3-(3-Chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl hydrosulfide

Cat. No.: B1436676
CAS No.: 1082530-99-1
M. Wt: 263.71 g/mol
InChI Key: FFVHDMOFYKMDOA-UHFFFAOYSA-N
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Description

3-(3-Chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl hydrosulfide is a heterocyclic compound that contains a triazole and pyrimidine ring system. This compound is of interest due to its potential biological activities, including antitumor properties .

Properties

IUPAC Name

3-(3-chlorophenyl)-4H-triazolo[4,5-d]pyrimidine-7-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClN5S/c11-6-2-1-3-7(4-6)16-9-8(14-15-16)10(17)13-5-12-9/h1-5H,(H,12,13,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFVHDMOFYKMDOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)N2C3=C(C(=S)N=CN3)N=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClN5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-(3-Chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl hydrosulfide typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the cyclization of a hydrazine derivative with a suitable nitrile . The reaction conditions often include the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

3-(3-Chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl hydrosulfide can undergo various chemical reactions, including:

Mechanism of Action

Comparison with Similar Compounds

Similar compounds to 3-(3-Chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl hydrosulfide include other triazolo[4,5-d]pyrimidine derivatives. These compounds share a similar core structure but may have different substituents, leading to variations in their biological activities . For example:

These comparisons highlight the uniqueness of this compound in terms of its specific substituents and resultant biological activities.

Biological Activity

The compound 3-(3-Chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl hydrosulfide is a member of the triazolopyrimidine family, which has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties and mechanisms of action, supported by various studies and data.

Chemical Structure and Properties

  • Molecular Formula : C₁₃H₈ClN₅S
  • Molecular Weight : 307.75 g/mol
  • CAS Number : 941956-39-4

The compound features a triazole ring fused with a pyrimidine structure, which is known to facilitate interactions with various biological targets.

Anticancer Properties

Research indicates that compounds within the triazolopyrimidine class exhibit significant antiproliferative effects against various cancer cell lines. The specific compound has shown promise in inhibiting the growth of breast, colon, and lung cancer cells.

  • Mechanism of Action :
    • The compound appears to exert its anticancer effects through multiple pathways, including apoptosis induction and cell cycle arrest.
    • Studies suggest that it may interact with key signaling pathways involved in cell proliferation and survival.
  • Case Studies :
    • In vitro studies demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability across several cancer cell lines (e.g., MCF-7 for breast cancer) .
    • A comparative analysis of similar compounds highlighted that this specific hydrosulfide derivative exhibited superior antiproliferative activity compared to other triazolopyrimidines .

Other Biological Activities

Beyond anticancer effects, preliminary studies have suggested potential antimicrobial and anti-inflammatory properties. However, detailed investigations are required to elucidate these activities fully.

Data Summary

Biological ActivityObserved EffectsReference
AntiproliferativeSignificant reduction in cell viability in MCF-7
Apoptosis InductionIncreased markers of apoptosis in treated cells
Cell Cycle ArrestG1 phase arrest observed in treated cancer cells
Antimicrobial PotentialPreliminary evidence suggests effectiveness

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets. For instance:

  • Target Engagement : The compound may bind to proteins involved in cell signaling pathways, disrupting their function and leading to altered cellular responses.
  • Chemical Reactivity : The presence of the hydrosulfide group allows for potential redox reactions that could influence cellular metabolism and signaling pathways.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3-Chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl hydrosulfide
Reactant of Route 2
3-(3-Chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl hydrosulfide

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